Cas no 106000-50-4 (5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-)
![5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- structure](https://de.kuujia.com/scimg/cas/106000-50-4x500.png)
106000-50-4 structure
Produktname:5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-
5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-
- 5H,16H-Dibenzo[c,c'][1,4,7,10,13,16]hexaoxacyclooctadecino[2,3-h:11,12-h']bis[1]benzazepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- (9CI)
- BRN 4835428
- cis-5,6,16,17-Tetrahydro-5,17,22,32-tetraoxodibenzo(c)azepino(6,7-b;6,7-p)dibenzo-18-crown-6
- 106000-50-4
- 5H,16H-Dibenzo(c,c')(1,4,7,10,13,16)hexaoxacyclooctadecino(2,3-h:11,12-h')bis(1)benzazepine-5,17,22,32(6H)-tetrone, 9,10,12,13,25,26,28,29-octahydro-
- DTXSID80147467
-
- Inchi: InChI=1S/C36H30N2O10/c39-33-21-5-1-3-7-23(21)35(41)37-27-19-31-29(17-25(27)33)45-13-9-43-12-16-48-32-20-28-26(18-30(32)46-14-10-44-11-15-47-31)34(40)22-6-2-4-8-24(22)36(42)38-28/h1-8,17-20H,9-16H2,(H,37,41)(H,38,42)
- InChI-Schlüssel: HGJHLDZFQYKBKX-UHFFFAOYSA-N
- Lächelt: O1CCOC2C=C3C(=O)C4=CC=CC=C4C(=O)NC3=CC=2OCCOCCOC2C=C3C(=O)C4=CC=CC=C4C(=O)NC3=CC=2OCC1
Berechnete Eigenschaften
- Genaue Masse: 650.1901
- Monoisotopenmasse: 650.19004516g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1080
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 148Ų
- XLogP3: 3.7
Experimentelle Eigenschaften
- PSA: 147.72
5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro- Verwandte Literatur
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
106000-50-4 (5H,16H-Benzo[e]benzo[3',4'][1]benzazepino[8',7':8,9][1,4,7,10,13,16]benzohexaoxacyclooctadecino[18,19-b]azepine-5,16,21,32(6H,22H)-tetrone,9,10,12,13,25,26,28,29-octahydro-) Verwandte Produkte
- 1805265-63-7(Ethyl 2-chloro-5-(difluoromethyl)-6-iodopyridine-3-carboxylate)
- 1268035-69-3([(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea)
- 2137611-04-0(1-Butyl-1-(chloromethyl)-3,3-difluorocyclobutane)
- 1185042-30-1(Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amine dihydrochloride)
- 25713-60-4(2,4,6-Tris(2,4,6-tribomophenoxy)-1,3,5-triazine)
- 1804099-48-6(2-Bromo-5-(2-bromopropanoyl)benzoic acid)
- 1339467-01-4(3-(3-cyclopropyl-1H-pyrazol-1-yl)benzaldehyde)
- 111-62-6(Ethyl oleate)
- 13209-31-9(1,2-Benzenedicarboxaldehyde, 4-chloro-)
- 693264-45-8(N-(2-Methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
